2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate m-PEG3-Tos is a PEG derivative containing a tosyl group. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 50586-80-6
VCID: VC0536141
InChI: InChI=1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC
Molecular Formula: C12H18O5S
Molecular Weight: 274.34 g/mol

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate

CAS No.: 50586-80-6

Cat. No.: VC0536141

Molecular Formula: C12H18O5S

Molecular Weight: 274.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate - 50586-80-6

Specification

CAS No. 50586-80-6
Molecular Formula C12H18O5S
Molecular Weight 274.34 g/mol
IUPAC Name 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3
Standard InChI Key PBKGNJXLJQARIN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC
Appearance Solid powder

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a p-toluenesulfonate group linked to a 2-(2-methoxyethoxy)ethyl chain. The tosyl group (SO3C6H4CH3\text{SO}_3\text{C}_6\text{H}_4\text{CH}_3) acts as an excellent leaving group, while the methoxyethoxyethyl spacer enhances solubility in polar solvents. The canonical SMILES representation is CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC\text{CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC}, reflecting the connectivity of the aromatic ring, sulfonate ester, and ether linkages.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate
CAS Number62921-74-8
Molecular FormulaC12H18O5S\text{C}_{12}\text{H}_{18}\text{O}_{5}\text{S}
Molecular Weight274.34 g/mol
InChI KeyPBKGNJXLJQARIN-UHFFFAOYSA-N

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process involving p-toluenesulfonic acid and triethylene glycol monomethyl ether. In a representative procedure:

  • Esterification: Triethylene glycol monomethyl ether reacts with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonate ester.

  • Purification: The crude product is isolated via liquid-liquid extraction and purified using column chromatography, yielding 80–95% of the target compound.

Industrial Manufacturing

Industrial production optimizes cost and scalability by employing continuous-flow reactors. Key steps include:

  • Continuous Esterification: Reactive distillation removes HCl byproduct, enhancing reaction efficiency.

  • Solvent Recovery: Methanol and dichloromethane are recycled to minimize waste.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The tosyl group’s electron-withdrawing nature facilitates SN2\text{S}_\text{N}2 reactions. For example, in the synthesis of 2-(2-aminoethoxy)ethanol, the compound reacts with potassium phthalimide, displacing the tosylate group to form a phthalimido intermediate .

Tosyl-O-(CH2CH2O)3-Me+KPhthPhth-N-(CH2CH2O)3-Me+KOTos\text{Tosyl-O-(CH}_2\text{CH}_2\text{O)}_3\text{-Me} + \text{KPhth} \rightarrow \text{Phth-N-(CH}_2\text{CH}_2\text{O)}_3\text{-Me} + \text{KOTos}

Stability Under Hydrolytic Conditions

The sulfonate ester is stable in aqueous media at neutral pH but undergoes hydrolysis under acidic or basic conditions. For instance, in 1M HCl, hydrolysis yields p-toluenesulfonic acid and triethylene glycol monomethyl ether.

Physical and Chemical Properties

Solubility Profile

The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in water due to its PEG-like chain.

Table 2: Solubility Data

SolventSolubility (g/100 mL)
Dichloromethane45.2
Water3.8
Ethanol22.1

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of −10°C and decomposition onset at 210°C, indicating suitability for reactions below 200°C.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound is pivotal in synthesizing PEGylated drugs. For example, it modifies therapeutic proteins to enhance plasma half-life by conjugating with amine groups via nucleophilic substitution .

Polymer Chemistry

In polymer synthesis, it acts as a chain-transfer agent to control molecular weight distributions. The tosyl group’s leaving ability enables precise termination of growing polymer chains.

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